molecular formula C15H14N2O4 B5228370 N-(4-nitrophenyl)-3-phenoxypropanamide

N-(4-nitrophenyl)-3-phenoxypropanamide

Cat. No.: B5228370
M. Wt: 286.28 g/mol
InChI Key: GRBANLAJHUOASK-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-phenoxypropanamide is an organic compound that features a nitrophenyl group and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-phenoxypropanamide typically involves the reaction of 4-nitroaniline with 3-phenoxypropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is N-(4-aminophenyl)-3-phenoxypropanamide.

    Substitution: The products depend on the nucleophile used; for example, using an amine can yield N-(4-nitrophenyl)-3-(substituted amino)propanamide.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenoxypropanamide moiety can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-3-phenoxypropanamide is unique due to its specific combination of a nitrophenyl group and a phenoxypropanamide moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(4-nitrophenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-15(10-11-21-14-4-2-1-3-5-14)16-12-6-8-13(9-7-12)17(19)20/h1-9H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBANLAJHUOASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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